molecular formula C15H16N2O B6638728 N-cyclopropyl-3-quinolin-2-ylpropanamide

N-cyclopropyl-3-quinolin-2-ylpropanamide

Cat. No.: B6638728
M. Wt: 240.30 g/mol
InChI Key: AZEHQQCSVIWHJW-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-quinolin-2-ylpropanamide is a synthetic organic compound characterized by a quinoline moiety linked to a propanamide backbone substituted with a cyclopropyl group.

Properties

IUPAC Name

N-cyclopropyl-3-quinolin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-15(17-13-7-8-13)10-9-12-6-5-11-3-1-2-4-14(11)16-12/h1-6,13H,7-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEHQQCSVIWHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s quinoline core and propanamide backbone align it with several pharmacologically active analogs. Key comparisons include:

Compound Key Substituents Molecular Features Potential Impact
N-Cyclopropyl-3-quinolin-2-ylpropanamide Cyclopropyl, Quinolin-2-yl Rigid cyclopropyl group; planar quinoline ring Enhanced metabolic stability; strong π-π interactions with biological targets
(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide () Cycloheptyl, Indol-3-yl Bulky cycloheptyl group; indole moiety Increased lipophilicity; potential for off-target interactions due to indole
3-Amino-2-(4-chlorophenyl)-N-(isoquinolin-6-yl)propanamide () Chlorophenyl, Isoquinolin-6-yl Electron-withdrawing Cl atom; isoquinoline ring Higher receptor-binding potency; altered solubility profile
N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide () Cyclopropyl, Pyridin-3-ylmethyl Oxalamide backbone; pyridine substituent Improved bioavailability; distinct hydrogen-bonding capacity

Key Observations :

  • Cyclopropyl vs. Cycloheptyl : The cyclopropyl group in the target compound likely reduces steric hindrance compared to cycloheptyl in , favoring tighter binding to enzymes or receptors.
  • Quinolin-2-yl vs. Indol-3-yl/Isoquinolin-6-yl: Quinoline’s planar structure supports intercalation with DNA or kinase ATP-binding sites, whereas indole () may engage in hydrophobic interactions, and isoquinoline () offers enhanced π-stacking due to its extended aromatic system.
  • Chlorophenyl Substituent () : The electron-withdrawing Cl atom could increase potency but may also elevate toxicity risks compared to the cyclopropyl group.
Computational and Physicochemical Profiling
  • QSAR/QSPR Insights: ’s use of quantum chemistry and neural networks suggests that this compound may exhibit higher membrane permeability than ’s cycloheptyl analog due to reduced molecular weight and hydrophobicity.
  • Solubility and LogP: The quinoline core likely reduces aqueous solubility compared to pyridine-containing analogs (), but the cyclopropyl group may mitigate this by lowering overall LogP.

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